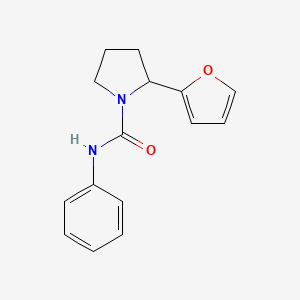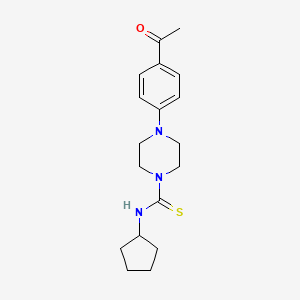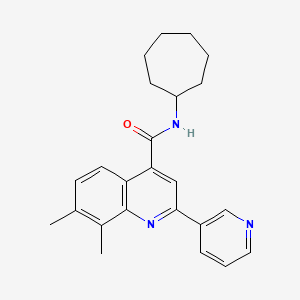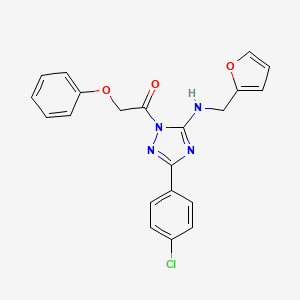
5-(4-hydroxy-3-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
5-(4-hydroxy-3-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.04702701 g/mol and the complexity rating of the compound is 488. The solubility of this chemical has been described as 4.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Samadhiya et al. (2014) and Deep et al. (2016) have synthesized derivatives related to 5-(4-hydroxy-3-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone, demonstrating significant antibacterial, antifungal, and antitubercular activities. These compounds have been tested against a variety of bacterial and fungal strains, showing promising results in combating infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014); (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Anticancer Potential
The work by Deep et al. (2016) also extends to evaluating the anticancer potentials of these derivatives, with some compounds showing high activity against cancer cell lines. This research highlights the importance of structural modifications to enhance biological activity, providing a pathway for developing new anticancer agents (Deep et al., 2016).
Neuroprotective Effects
Ren et al. (2022) demonstrated the potential neuroprotective effects of a closely related compound in models of Parkinson’s disease. Their research indicates that the compound could improve motor functions and exert antioxidative effects, offering insights into the development of treatments for neurodegenerative disorders (Ren, Ding, Zhou, Yang, Liu, & Chan, 2022).
Supramolecular Chemistry
Andleeb et al. (2017) explored the supramolecular self-assembly of thioxothiazolidinone derivatives, providing valuable information on the noncovalent interactions that stabilize these assemblies. Their findings have implications for the design of new materials with specific physical properties (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).
Molecular Structure and Synthesis
Research by Benhalima et al. (2011) on the synthesis and molecular structure investigation of ARNO, a compound related to this compound, contributes to the understanding of the crystal structure and the intermolecular interactions of such compounds (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-13-9(11(17)14(2)12(13)20)6-7-3-4-10(16)8(5-7)15(18)19/h3-6,16H,1-2H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDEVXECLBIJQ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2)O)[N+](=O)[O-])/C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4595318.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4595320.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B4595327.png)
![4-IODO-1-METHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4595335.png)


![3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4595374.png)

![N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4595387.png)

![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4595391.png)

![2-{4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4595409.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide](/img/structure/B4595417.png)
